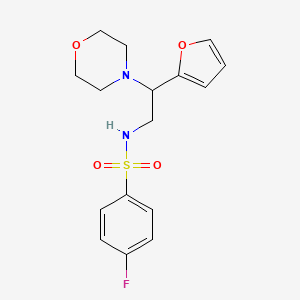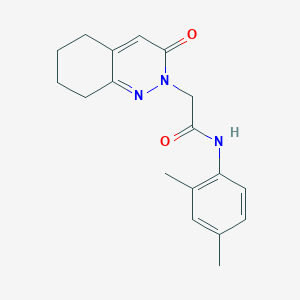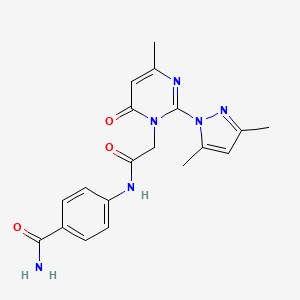![molecular formula C18H14Cl2N4O2S2 B14971233 3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B14971233.png)
3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including chloro, phenyl, triazolo, thiazol, and sulfonamide groups
Méthodes De Préparation
The synthesis of 3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazolo-thiazole core: This step involves the cyclization of appropriate precursors to form the triazolo-thiazole ring system.
Introduction of the chloro-phenyl group: This step involves the substitution of a chloro-phenyl group onto the triazolo-thiazole core.
Attachment of the sulfonamide group: This step involves the reaction of the intermediate compound with a sulfonamide reagent to introduce the sulfonamide group.
Industrial production methods for this compound would involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Common reagents used in these reactions include chloro-phenyl derivatives, triazolo-thiazole precursors, and sulfonamide reagents.
Analyse Des Réactions Chimiques
3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It is investigated for its potential use in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
3-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
Triazole derivatives: These compounds share the triazole ring system and have similar biological activities.
Thiazole derivatives: These compounds share the thiazole ring system and are studied for their antimicrobial and anticancer properties.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antibacterial activity.
Propriétés
Formule moléculaire |
C18H14Cl2N4O2S2 |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
3-chloro-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H14Cl2N4O2S2/c19-13-6-4-12(5-7-13)17-22-18-24(23-17)15(11-27-18)8-9-21-28(25,26)16-3-1-2-14(20)10-16/h1-7,10-11,21H,8-9H2 |
Clé InChI |
AQMYWAFVZHXVIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-3-methylbenzoic acid](/img/structure/B14971152.png)
![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B14971153.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide](/img/structure/B14971155.png)

![2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B14971170.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B14971196.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14971228.png)
![N-(2,4-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14971229.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B14971237.png)
![N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-phenylpiperazin-1-YL)ethyl]-N'-phenylethanediamide](/img/structure/B14971238.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzamide](/img/structure/B14971239.png)
